![molecular formula C42H42N4 B8244275 4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]-2,4,6-trimethylphenyl]aniline](/img/structure/B8244275.png)
4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]-2,4,6-trimethylphenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’,5’‘-Bis(4-aminophenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine is a complex organic compound characterized by its multiple aromatic rings and amino groups. This compound is notable for its potential applications in various fields, including materials science, organic electronics, and polymer chemistry. Its unique structure, featuring multiple phenyl rings and amino groups, imparts distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,5’‘-Bis(4-aminophenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine typically involves multi-step organic reactions. One common method is the Friedel–Crafts alkylation reaction, where 1-adamantanol reacts with acetanilide or its analogues, followed by hydrolysis with aqueous NaOH solution
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar Friedel–Crafts alkylation techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product would undergo rigorous purification steps, including recrystallization and chromatography, to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5’,5’‘-Bis(4-aminophenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Secondary amines with reduced aromaticity.
Substitution: Halogenated or nitrated derivatives, depending on the specific reagents used.
Scientific Research Applications
5’,5’‘-Bis(4-aminophenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 5’,5’‘-Bis(4-aminophenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The aromatic rings provide a stable framework that can participate in π-π interactions, enhancing the compound’s stability and functionality in various applications .
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(4-aminophenyl) adamantane (ADMDA)
- 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA)
- 1,3-bis(fluoro-aminophenyl) adamantane (FADMDA)
Comparison
Compared to these similar compounds, 5’,5’‘-Bis(4-aminophenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine exhibits unique properties due to its hexamethyl substitution pattern. This substitution enhances the compound’s thermal stability and optical properties, making it particularly suitable for high-performance applications in materials science and organic electronics .
Properties
IUPAC Name |
4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]-2,4,6-trimethylphenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H42N4/c1-23-37(29-7-15-33(43)16-8-29)25(3)41(26(4)38(23)30-9-17-34(44)18-10-30)42-27(5)39(31-11-19-35(45)20-12-31)24(2)40(28(42)6)32-13-21-36(46)22-14-32/h7-22H,43-46H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWFLWNXUBDWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)N)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)N)C)C5=CC=C(C=C5)N)C)C)C6=CC=C(C=C6)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B8244194.png)
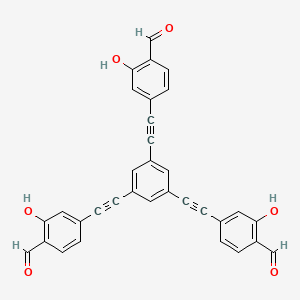
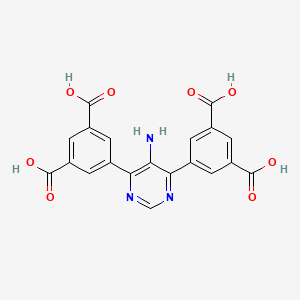
![4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile](/img/structure/B8244214.png)
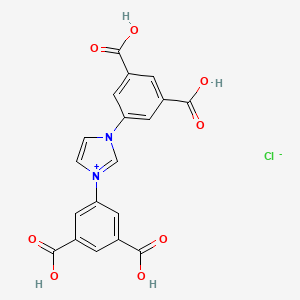
![4-[2,4,5-tris(4-carboxyphenyl)-3,6-dimethylphenyl]benzoic acid](/img/structure/B8244231.png)
![4-[4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid](/img/structure/B8244239.png)
![5-[3-amino-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8244240.png)
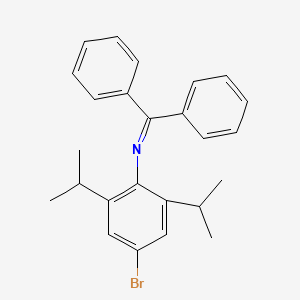
![2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole](/img/structure/B8244249.png)
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B8244255.png)
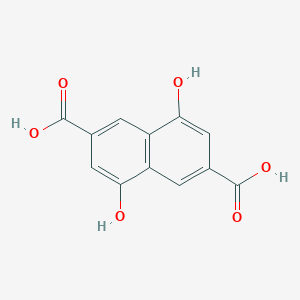
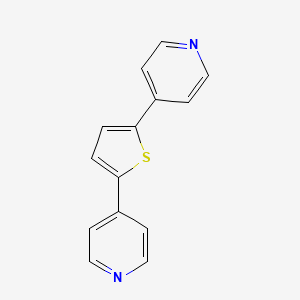
![Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl) dicarbonate](/img/structure/B8244274.png)
